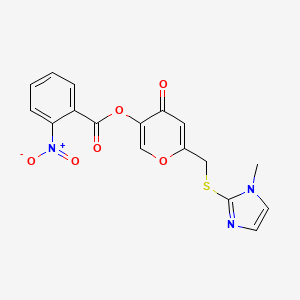
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIP-1 and is synthesized using specific chemical methods. In
Aplicaciones Científicas De Investigación
MIP-1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MIP-1 has been shown to have anti-inflammatory properties and has been tested as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. In agriculture, MIP-1 has been tested as a potential pesticide due to its ability to inhibit the growth of certain fungi and bacteria. In materials science, MIP-1 has been studied for its potential use in the production of sensors and other electronic devices.
Mecanismo De Acción
The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, MIP-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, MIP-1 may be able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
MIP-1 has been shown to have a number of biochemical and physiological effects. In animal studies, MIP-1 has been shown to reduce inflammation and pain, as well as improve motor function in animals with neurological disorders. MIP-1 has also been shown to have antioxidant properties and may be able to protect cells from oxidative stress. Additionally, MIP-1 has been shown to have antimicrobial properties and may be able to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIP-1 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for use in experiments. Additionally, MIP-1 has been shown to have a wide range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to the use of MIP-1 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on MIP-1. One area of interest is the development of new drugs based on MIP-1 for the treatment of inflammatory diseases and neurological disorders. Additionally, research on the use of MIP-1 in agriculture and materials science may lead to new applications in these fields. Further studies are also needed to fully understand the mechanism of action of MIP-1 and its potential side effects and toxicity. Overall, MIP-1 is a promising compound with many potential applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of MIP-1 involves a multi-step process that starts with the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 1-methyl-1H-imidazole-2-thiol to form the corresponding thioester. The final step involves the reaction of the thioester with 4-oxo-4H-pyran-3-carboxylic acid to form MIP-1. The synthesis of MIP-1 is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Propiedades
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-19-7-6-18-17(19)27-10-11-8-14(21)15(9-25-11)26-16(22)12-4-2-3-5-13(12)20(23)24/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOAEBWJNQIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2413667.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)

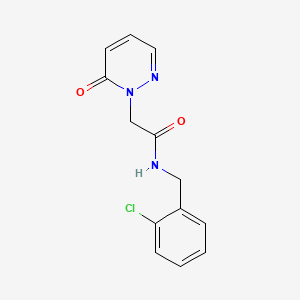
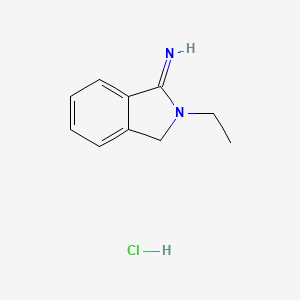
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)
![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)
![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

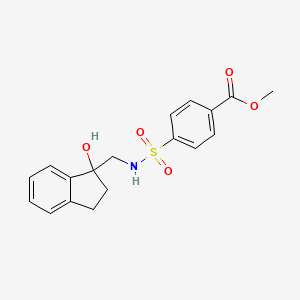
![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
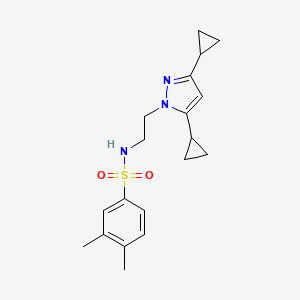
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)